![molecular formula C20H15F2N3O3S2 B2386634 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 1020980-78-2](/img/structure/B2386634.png)
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Properties
The thiazolo[3,2-a]pyrimidine scaffold, especially its 2-substituted derivatives, shows promise as a scaffold for designing new anticancer drugs . Researchers have demonstrated high antitumor activity for compounds containing this moiety. The structural similarity to purine allows for effective binding to biological targets, making it an attractive candidate for drug discovery.
Antibacterial and Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives exhibit antibacterial and antimycobacterial properties. These compounds could potentially serve as leads for developing novel antibiotics or antimicrobial agents. Their unique chemical features make them interesting targets for further exploration .
Anti-Inflammatory Effects
Studies have highlighted the anti-inflammatory activity of thiazolo[3,2-a]pyrimidine derivatives. These compounds may play a role in modulating inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Catalysis and Functionalization
The active methylene group (C2H2) in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones allows for functionalization through reactions with electrophiles. Researchers can exploit this reactivity for catalytic applications or to modify the scaffold for specific purposes .
Drug Design and Optimization
The thiazolo[3,2-a]pyrimidine ring system provides a versatile platform for designing ligands that can effectively bind to biological targets. Researchers can introduce new binding sites to optimize interactions with specific receptors, making it valuable for drug design and optimization .
Other Potential Applications
Beyond the mentioned fields, thiazolo[3,2-a]pyrimidine derivatives have been investigated for various activities, including antidiabetic, antiviral, antioxidant, and antifungal effects. Their diverse properties make them intriguing candidates for further exploration .
Future Directions
Thiazolopyrimidines, which consist of two active pharmacophore heterocycles, can be of interest as potential bioactive molecules and have acquired a growing importance in the field of medicinal chemistry . They show a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown due to the lack of research. .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O3S2/c1-11-12(2)23-20-25(19(11)26)17(10-29-20)13-4-3-5-15(8-13)24-30(27,28)18-7-6-14(21)9-16(18)22/h3-10,24H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXGQBVSLOQFOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.